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K-Ras ligand-Linker Conjugate 3 -

K-Ras ligand-Linker Conjugate 3

Catalog Number: EVT-2680376
CAS Number:
Molecular Formula: C49H65N7O10S
Molecular Weight: 944.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“K-Ras ligand-Linker Conjugate 3” (also known as Compound 001371) is a compound that incorporates a ligand for FAK (a KRas recruiting moiety), and a PROTAC linker, which recruits E3 ligases such as VHL, CRBN, MDM2, and IAP . It can be extensively used for PROTAC-mediated protein degradation .


Synthesis Analysis

The synthesis of “K-Ras ligand-Linker Conjugate 3” involves the incorporation of a ligand for K-Ras recruiting moiety, and a PROTAC linker . This approach is applicable to two distinct Ras ligand scaffolds .


Molecular Structure Analysis

The molecular structure of “K-Ras ligand-Linker Conjugate 3” includes a ligand for K-Ras recruiting moiety, and a PROTAC linker . The molecular weight of the compound is 944.15, and its formula is C49H65N7O10S .


Physical And Chemical Properties Analysis

The physical and chemical properties of “K-Ras ligand-Linker Conjugate 3” include a molecular weight of 944.15 and a formula of C49H65N7O10S . The compound appears as an off-white to light yellow solid .

Overview

K-Ras ligand-Linker Conjugate 3 is a specialized chemical compound designed for targeted protein degradation, specifically targeting the K-Ras protein. This compound consists of a ligand that recruits K-Ras and a linker that facilitates interaction with E3 ubiquitin ligases, such as von Hippel-Lindau, cereblon, and mouse double minute 2 homolog. By forming a ternary complex with these ligases, K-Ras ligand-Linker Conjugate 3 promotes the degradation of the K-Ras protein, which is often mutated in various cancers, making it a significant target in cancer therapy.

Source and Classification

K-Ras ligand-Linker Conjugate 3 falls under the category of proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of three components: a ligand for the protein of interest (in this case, K-Ras), a linker, and a ligand for an E3 ubiquitin ligase. This classification highlights its role in targeted protein degradation, which is an emerging therapeutic approach in drug discovery aimed at selectively degrading disease-causing proteins rather than merely inhibiting their activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of K-Ras ligand-Linker Conjugate 3 involves several key steps:

  1. Ligand Design: The initial step is designing a ligand that can effectively bind to the K-Ras protein. This involves selecting chemical moieties that exhibit high affinity for K-Ras.
  2. Linker Incorporation: The linker is then synthesized and attached to the K-Ras ligand. The choice of linker is critical as it influences the spatial arrangement and stability of the resulting compound.
  3. E3 Ligase Recruitment: The final step involves ensuring that the linker can effectively recruit E3 ligases to form the ternary complex necessary for targeted degradation.

The specific synthetic routes and conditions for producing K-Ras ligand-Linker Conjugate 3 are proprietary and detailed in patent literature, indicating advanced methodologies that may include automated synthesis techniques and purification methods such as high-performance liquid chromatography.

Molecular Structure Analysis

Structure and Data

The molecular structure of K-Ras ligand-Linker Conjugate 3 includes:

  • Ligand Moiety: A specific ligand designed to bind to the K-Ras protein.
  • Linker: A PROTAC linker that connects the ligand to the E3 ligase binding site.
  • Molecular Weight: The molecular weight of this compound is approximately 944.1 g/mol.

The structural configuration allows for effective binding interactions with both K-Ras and E3 ligases, facilitating its mechanism of action in promoting protein degradation.

Chemical Reactions Analysis

Reactions and Technical Details

K-Ras ligand-Linker Conjugate 3 can undergo several types of chemical reactions:

  • Oxidation: The compound may experience oxidation reactions, particularly involving sulfur-containing groups within its structure.
  • Reduction: Reduction reactions can occur at sites where nitro groups are present.
  • Substitution Reactions: Nucleophilic substitution reactions may be facilitated by amines or thiols acting as nucleophiles.

Common reagents used in these reactions include hydrogen peroxide and potassium permanganate for oxidation, while sodium borohydride and lithium aluminum hydride are typical reducing agents.

Mechanism of Action

Process and Data

The mechanism of action for K-Ras ligand-Linker Conjugate 3 revolves around its ability to form a tripartite complex involving K-Ras, an immunophilin (which acts as an adapter), and the E3 ubiquitin ligase. This complex formation leads to:

  1. Ubiquitination: The binding of the E3 ligase results in the ubiquitination of K-Ras.
  2. Degradation: Following ubiquitination, K-Ras is targeted for degradation by the proteasome system.
  3. Recycling: The PROTAC compound itself is recycled to engage additional targets.

This catalytic mechanism distinguishes PROTACs from traditional inhibitors, which typically engage in stoichiometric interactions without promoting degradation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

K-Ras ligand-Linker Conjugate 3 exhibits several notable physical and chemical properties:

  • Solubility: The solubility characteristics depend on the specific chemical groups present in the linker and ligand.
  • Stability: Stability under physiological conditions is crucial for its efficacy as a therapeutic agent.
  • Reactivity: Reactivity profiles indicate potential interactions with various biological molecules, influencing its pharmacodynamics.

Data regarding these properties are essential for optimizing its application in therapeutic contexts.

Applications

Scientific Uses

K-Ras ligand-Linker Conjugate 3 has significant applications in scientific research, particularly in cancer biology. Its ability to selectively degrade mutant forms of K-Ras makes it a valuable tool for studying:

  • Tumorigenesis: Understanding how mutant K-Ras contributes to cancer progression.
  • Therapeutic Development: Developing new therapies targeting cancers driven by K-Ras mutations.
  • Biochemical Pathways: Investigating downstream effects of K-Ras degradation on cellular signaling pathways.

This compound represents a promising avenue for advancing targeted therapies against cancers associated with RAS mutations, which are notoriously difficult to treat with conventional approaches.

Introduction to K-Ras in Oncogenic Signaling and Therapeutic Targeting

Role of K-Ras Mutations in Cancer Pathogenesis and Drug Resistance

K-Ras mutations exhibit distinct tissue-specific prevalence and drive aggressive tumor phenotypes through sustained activation of effector pathways. In pancreatic ductal adenocarcinoma, Kirsten Rat Sarcoma Viral Oncogene Homolog glycine 12 to aspartate (G12D) and Kirsten Rat Sarcoma Viral Oncogene Homolog glycine 12 to valine (G12V) substitutions dominate (≥80% of cases), while Kirsten Rat Sarcoma Viral Oncogene Homolog glycine 12 to cysteine (G12C) mutations prevail in non-small cell lung cancer (≈41%) [3] [10]. These variants dysregulate two primary signaling cascades:

  • Mitogen-Activated Protein Kinase Pathway: Activated K-Ras recruits rapidly accelerated fibrosarcoma, triggering mitogen-activated protein kinase kinase and extracellular signal-regulated kinase phosphorylation, driving proliferation.
  • Phosphatidylinositol 3-Kinase Pathway: K-Ras-GTP binds phosphatidylinositol 3-kinase, activating protein kinase B and mammalian target of rapamycin to promote survival and metabolism [3] [6].

Table 1: Prevalence of Major K-Ras Mutations in Human Cancers

Cancer TypeK-Ras Mutation FrequencyMost Common Mutations
Pancreatic Ductal Adenocarcinoma85-90%G12D (45%), G12V (35%)
Colorectal Cancer45-50%G12D (32%), G13D (18%)
Non-Small Cell Lung Cancer25-35%G12C (41%), G12V (21%)

Despite allele-specific inhibitors like sotorasib (Kirsten Rat Sarcoma Viral Oncogene Homolog G12C), resistance invariably emerges through:

  • Genomic Amplification: Increased Kirsten Rat Sarcoma Viral Oncogene Homolog copy number elevates protein expression, overwhelming inhibitor capacity [4].
  • Secondary Mutations: Substitutions at residues Y96 or Y40 disrupt inhibitor binding or stabilize the active GTP-bound conformation [7].
  • Adaptive Pathway Reactivation: Upregulation of receptor tyrosine kinases (e.g., epidermal growth factor receptor) or parallel RAS isoforms (e.g., neuroblastoma rat sarcoma viral oncogene homolog) restores downstream signaling [4] [6]. These mechanisms highlight the limitations of occupancy-driven inhibition and underscore the need for strategies that eliminate K-Ras entirely.

Challenges in Direct Targeting of K-Ras: From "Undruggable" to PROTAC-Based Strategies

The structural and biochemical properties of K-Ras historically impeded drug development:

  • High GTP Affinity: Picomolar K-Ras-GTP binding conflicts with millimolar cellular GTP concentrations, complicating competitive inhibition [7] [10].
  • Smooth Surface Topography: The absence of deep hydrophobic pockets precluded high-affinity small-molecule binding [3].
  • Redundancy in Isoforms: Functional overlap between Kirsten Rat Sarcoma Viral Oncogene Homolog, neuroblastoma rat sarcoma viral oncogene homolog, and Harvey rat sarcoma viral oncogene homolog permits compensatory signaling [6].

PROTAC technology emerged to circumvent these barriers by hijacking the ubiquitin-proteasome system for target degradation. K-Ras Ligand-Linker Conjugate 3 embodies this approach with two covalently linked domains:

  • K-Ras-Targeting Moiety: A high-affinity ligand binding oncogenic K-Ras mutants (e.g., G12D, G12V).
  • PROTAC Linker: A polyethylene glycol-based chain recruiting E3 ubiquitin ligases, including von Hippel-Lindau, cereblon, mouse double minute 2 homolog, and inhibitor of apoptosis proteins [1] [8].

Table 2: Comparison of Traditional K-Ras Inhibitors vs. PROTAC Degraders

ParameterTraditional Inhibitors (e.g., Sotorasib)PROTAC Degraders (e.g., Derived from Conjugate 3)
MechanismOccupies active siteInduces ubiquitination and proteasomal degradation
Target SpecificitySingle mutant allele (e.g., G12C)Broad mutant spectrum (≥13 variants)
Duration of EffectTransient (rebound upon withdrawal)Sustained (requires new protein synthesis)
Resistance to AmplificationLowHigh (catalytic degradation)

Upon ternary complex formation, K-Ras Ligand-Linker Conjugate 3 facilitates polyubiquitination of K-Ras, marking it for proteasomal destruction. In SW1573 lung cancer cells, the PROTAC degrader synthesized from this conjugate achieved ≥70% degradation efficacy, suppressing mitogen-activated protein kinase signaling more durably than inhibitors [1] [4]. Crucially, this molecule enables a "hit-and-run" mechanism—a single conjugate molecule can degrade multiple K-Ras proteins—overcoming stoichiometric limitations of inhibitors [4] [8].

Molecular Architecture of K-Ras Ligand-Linker Conjugate 3

  • Chemical Formula: C₄₉H₆₅N₇O₁₀S
  • Molecular Weight: 944.15 g/mol
  • Linker Composition: Polyethylene glycol units providing optimal length and flexibility for E3 ligase recruitment [1] [8].

Despite its promise, PROTAC delivery remains challenging due to the conjugate's high molecular weight (>900 Da), limiting oral bioavailability. Current formulations rely on parenteral administration, spurring efforts to optimize linker chemistry and explore alternative E3 ligases [4] [7].

Properties

Product Name

K-Ras ligand-Linker Conjugate 3

IUPAC Name

tert-butyl (2S)-2-(cyanomethyl)-4-[2-[[(2S,4R)-1-methyl-4-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]pyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate

Molecular Formula

C49H65N7O10S

Molecular Weight

944.1 g/mol

InChI

InChI=1S/C49H65N7O10S/c1-36-13-15-41(16-14-36)67(58,59)65-30-28-62-26-24-60-23-25-61-27-29-63-40-31-39(53(5)33-40)35-64-47-51-44-34-54(45-12-8-10-37-9-6-7-11-42(37)45)20-18-43(44)46(52-47)55-21-22-56(38(32-55)17-19-50)48(57)66-49(2,3)4/h6-16,38-40H,17-18,20-35H2,1-5H3/t38-,39-,40+/m0/s1

InChI Key

JMQQKTJAQKSXBU-XUTHUYCTSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC2CC(N(C2)C)COC3=NC4=C(CCN(C4)C5=CC=CC6=CC=CC=C65)C(=N3)N7CCN(C(C7)CC#N)C(=O)OC(C)(C)C

Solubility

not available

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC2CC(N(C2)C)COC3=NC4=C(CCN(C4)C5=CC=CC6=CC=CC=C65)C(=N3)N7CCN(C(C7)CC#N)C(=O)OC(C)(C)C

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCO[C@@H]2C[C@H](N(C2)C)COC3=NC4=C(CCN(C4)C5=CC=CC6=CC=CC=C65)C(=N3)N7CCN([C@H](C7)CC#N)C(=O)OC(C)(C)C

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